N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
Description
Nomenclature and Classification
Systematic IUPAC Name:
N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride.
Common Synonyms:
- Methyl[(5-methylthiophen-2-yl)methyl]amine hydrochloride
- N-Methyl-1-(5-methyl-2-thienyl)methanamine hydrochloride
- 2-Methyl-5-(methylaminomethyl)thiophene hydrochloride.
Structural Classification:
This compound belongs to the class of heterocyclic amines , specifically thiophene derivatives . Its core structure consists of a five-membered aromatic thiophene ring substituted with a methyl group at the 5-position and a methylamine group at the 2-position, stabilized as a hydrochloride salt.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ClNS |
| Molecular Weight | 177.70 g/mol |
| Parent Compound | Methyl[(5-methylthiophen-2-yl)methyl]amine |
| Salt Form | Hydrochloride |
Historical Context in Thiophene Chemistry
Thiophene chemistry emerged in the late 19th century with Viktor Meyer’s isolation of thiophene from coal tar. The synthesis of substituted thiophenes gained momentum in the mid-20th century, driven by their aromatic reactivity and applications in pharmaceuticals. This compound represents an advancement in functionalized thiophene derivatives , developed through methods like reductive amination and nucleophilic substitution. Early synthetic routes involved:
- Alkylation of 5-methylthiophen-2-amine with methyl halides.
- Salt formation via HCl treatment to improve stability.
This compound’s design leverages thiophene’s electron-rich aromatic system, enabling tailored modifications for target-specific interactions.
Chemical Significance in Heterocyclic Research
As a dual-functionalized thiophene , this compound exemplifies three key themes in heterocyclic chemistry:
- Electronic Modulation : The electron-donating methyl group enhances ring aromaticity, while the methylamine sidechain introduces nucleophilic reactivity.
- Synthetic Versatility : It serves as a precursor for Schiff bases, coordination complexes, and cross-coupling reactions (e.g., Suzuki-Miyaura).
- Pharmacophore Potential : The thiophene-amine scaffold is prevalent in bioactive molecules, including antifungal agents (e.g., sertaconazole) and kinase inhibitors.
Studies highlight its utility in constructing polycyclic architectures via cycloadditions and as a ligand in catalytic systems.
Position Within Thiophene Derivative Family
This compound occupies a niche between simple thiophenes (e.g., unsubstituted thiophene) and complex polyheterocycles. Key comparisons include:
The hydrochloride salt improves aqueous solubility, making it advantageous for medicinal chemistry optimization and crystallization studies. Its balanced hydrophobicity and electronic profile enable interactions with biological targets like serotonin receptors and bacterial enzymes.
Properties
IUPAC Name |
N-methyl-1-(5-methylthiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6-3-4-7(9-6)5-8-2;/h3-4,8H,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOUPFNJXCXICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589491 | |
| Record name | N-Methyl-1-(5-methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-78-9 | |
| Record name | 2-Thiophenemethanamine, N,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(5-methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(5-methylthiophen-2-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylthiophene-2-carbaldehyde and methylamine.
Reductive Amination: The aldehyde group of 5-methylthiophene-2-carbaldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form N-Methyl-1-(5-methylthiophen-2-yl)methanamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methyl group on the amine can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various N-alkyl or N-aryl derivatives.
Scientific Research Applications
Antimicrobial Activity
N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride has been evaluated for its antibacterial properties. Studies indicate that it exhibits activity against both gram-positive and gram-negative bacterial species. This makes it a candidate for further development as an antibacterial agent.
Neurotransmitter Receptor Interaction
Preliminary research suggests that this compound may interact with serotonin and dopamine receptors, indicating potential roles in neurological applications. However, extensive binding studies are necessary to confirm these interactions and elucidate the compound's mechanisms of action.
Therapeutic Potential
Given its structural properties, there is ongoing investigation into the metabolic pathways of this compound. Its interactions with other pharmacological agents are also being studied to assess its safety and efficacy for therapeutic uses.
Synthesis and Organic Chemistry Applications
The synthesis of this compound typically involves the condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde, followed by characterization through spectroscopic methods such as FT-IR, NMR, and NMR. The compound's unique thiophene ring structure enhances its versatility in organic synthesis.
Case Studies and Research Insights
Several studies have investigated the applications of this compound:
- Antibacterial Studies : Research has demonstrated the effectiveness of this compound against various bacterial strains, highlighting its potential as a new antibacterial agent.
- Pharmacological Investigations : Ongoing studies focus on understanding how this compound interacts with neurotransmitter systems, which could lead to new treatments for neurological disorders.
- Organic Synthesis Applications : The compound's unique structure allows it to serve as a building block in synthesizing other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride
- Molecular Formula : C₈H₁₂ClNS
- SMILES : CC1=CC=C(S1)CNC.Cl
- Key Features : A thiophene ring substituted with a methyl group at position 5 and a methylamine group (-CH₂NHCH₃) at position 2, forming a hydrochloride salt .
Physicochemical Properties :
- Molecular Weight : 189.7 g/mol (calculated from formula).
- Solubility : Likely polar due to the hydrochloride salt, enhancing water solubility compared to the free base.
- Synthesis : Prepared via alkylation of 5-methylthiophen-2-ylmethanamine followed by HCl salt formation, as inferred from analogous procedures in and .
The compound is structurally related to several classes of amines and heterocyclic derivatives. Below is a detailed comparison:
Structural Analogs with Thiophene Backbone
Heterocyclic Variants with Different Aromatic Systems
Bicyclic and Polycyclic Derivatives
Biological Activity
N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride is a compound with notable biological activity, primarily attributed to its unique structural properties. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 177.69 g/mol. The compound features a thiophene ring substituted at the 5-position with a methyl group, along with an amine functional group. These structural characteristics contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde. This process is characterized by the following steps:
- Preparation of Reactants : 2-Picolyl amine and 5-methyl thiophene-2-carboxaldehyde are mixed in an appropriate solvent.
- Condensation Reaction : The mixture is heated under controlled conditions to facilitate the formation of the Schiff base.
- Characterization : The product is characterized using spectroscopic methods such as FT-IR, NMR, and NMR to confirm its structure and purity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In one study, metal complexes derived from this compound were evaluated for their antibacterial activity, showing promising results in inhibiting bacterial growth.
Interaction with Neurotransmitter Receptors
Preliminary findings suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions could potentially modulate neurotransmitter activity, indicating its possible use in treating neurological disorders. However, detailed binding studies are necessary to confirm these interactions.
Cholinesterase Inhibition
This compound has also been studied for its potential as a cholinesterase inhibitor. Compounds with methylated thiophene subunits have shown better enzyme inhibition than their unmethylated counterparts, suggesting that this compound may possess similar capabilities .
Study on Antioxidative Capacity
A study investigated the antioxidative capacity of novel thiophene analogs, including those similar to this compound. The results demonstrated strong antioxidant activities using spectrophotometric methods like DPPH and CUPRAC assays .
Molecular Docking Studies
Molecular docking studies have been conducted to visualize ligand-active site complexes involving this compound. These studies help identify non-covalent interactions responsible for the stability of the complexes, which are crucial for understanding the compound's inhibitory potential against various enzymes .
Comparison with Similar Compounds
The following table summarizes the comparison between this compound and structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C7H12ClNS | Contains a thiophene ring; potential neurotransmitter modulator |
| 2-Methylthienylmethanamine | C7H11NS | Lacks methyl substitution on nitrogen; different biological profile |
| N,N-Dimethyl-1-(5-methylthiophen-2-yl)methanamine | C8H13NS | Additional dimethyl group alters reactivity and solubility |
| 5-Methylthienylpropanamine | C8H11NS | Propane chain instead of methylene; changes pharmacokinetics |
This compound stands out due to its specific substitution pattern on the thiophene ring, which may influence its biological activity compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride, and what are the critical parameters affecting yield?
- Methodological Answer : Synthesis typically involves alkylation or Mannich base reactions. For example, thiophene derivatives can undergo nucleophilic substitution with methylamine precursors. Critical parameters include:
- Temperature : Optimal reaction temperatures (e.g., 60–80°C) to balance reaction rate and by-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
- Stoichiometry : Excess methylating agents (e.g., methyl iodide) ensure complete N-methylation.
- Workup : Acidic conditions (HCl) facilitate precipitation of the hydrochloride salt .
Q. How can researchers determine the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Compare and NMR peaks to reference data (e.g., thiophene protons at δ 6.5–7.0 ppm and methylamine protons at δ 2.5–3.0 ppm).
- Mass Spectrometry : Confirm molecular ion ([M+H]) at m/z 202.07 (calculated for CHClNS).
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 47.6%, H: 6.0%).
- Melting Point : Consistent melting range (e.g., 190–195°C, similar to analogous hydrochlorides ).
Q. What are the solubility characteristics and recommended storage conditions for this compound?
- Methodological Answer :
- Solubility : Moderately soluble in polar solvents (e.g., methanol, DMSO) but insoluble in non-polar solvents (e.g., hexane). Conduct solubility tests at 25°C to optimize recrystallization .
- Storage : Store under inert gas (N) in airtight containers at room temperature to prevent hydrolysis or deliquescence. Desiccants (e.g., silica gel) minimize moisture uptake .
Advanced Research Questions
Q. What strategies can be employed to resolve discrepancies in crystallographic data during structural elucidation?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to minimize noise.
- Refinement Tools : Apply SHELXL for small-molecule refinement, leveraging constraints for thiophene ring geometry and hydrogen bonding networks .
- Twinning Analysis : If twinning is suspected (common in hydrochlorides), use SHELXD to deconvolute overlapping reflections .
- Validation : Cross-validate with DFT-calculated bond lengths/angles to identify outliers .
Q. How can researchers design experiments to investigate the reactivity of the thiophene ring under varying reaction conditions?
- Methodological Answer :
- Electrophilic Substitution : Test reactivity with nitrating agents (HNO/HSO) or halogenation (NBS). Monitor regioselectivity (5-methyl group directs electrophiles to 4-position) via HPLC .
- Oxidative Stability : Expose to oxidizing agents (e.g., HO) and track degradation via UV-Vis spectroscopy (λ shifts indicate ring modification).
- Computational Modeling : Use DFT to predict reactive sites and compare with experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
